molecular formula C28H36N2O2 B12694800 Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)- CAS No. 102338-99-8

Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-

Cat. No.: B12694800
CAS No.: 102338-99-8
M. Wt: 432.6 g/mol
InChI Key: JBJJXHCUIDFNMH-UHFFFAOYSA-N
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Description

N,N’-(2-Phenylcyclopropyl)sebacamide is a chemical compound with the molecular formula C28H36N2O2 It is a derivative of sebacamide, featuring two phenylcyclopropyl groups attached to the nitrogen atoms of the sebacamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Phenylcyclopropyl)sebacamide typically involves the reaction of sebacic acid with 2-phenylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Sebacoyl Chloride: Sebacic acid is first converted to sebacoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The sebacoyl chloride is then reacted with 2-phenylcyclopropylamine in the presence of a base such as triethylamine (Et3N) to form N,N’-(2-Phenylcyclopropyl)sebacamide.

Industrial Production Methods

Industrial production of N,N’-(2-Phenylcyclopropyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Phenylcyclopropyl)sebacamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenylcyclopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N’-(2-Phenylcyclopropyl)sebacamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(2-Phenylcyclopropyl)sebacamide involves its interaction with specific molecular targets. The phenylcyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N’-(2-Phenylcyclopropyl)sebacamide can be compared with other similar compounds, such as:

    N,N’-Bis(2-phenylcyclopropyl)adipamide: Similar structure but with an adipamide backbone instead of sebacamide.

    N-(2-Phenylcyclopropyl)carbamates: Compounds with a single phenylcyclopropyl group attached to a carbamate backbone.

    N-Phenylthiourea: Contains a phenyl group attached to a thiourea backbone.

The uniqueness of N,N’-(2-Phenylcyclopropyl)sebacamide lies in its dual phenylcyclopropyl groups and the sebacamide backbone, which confer specific chemical and biological properties.

Properties

CAS No.

102338-99-8

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

N,N'-bis(2-phenylcyclopropyl)decanediamide

InChI

InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32)

InChI Key

JBJJXHCUIDFNMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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